molecular formula C8H5ClF4O B12822779 2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene

2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene

Cat. No.: B12822779
M. Wt: 228.57 g/mol
InChI Key: MXXFUARUAYMQPT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group, a fluorine atom, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiols, while electrophilic aromatic substitution can produce nitro or sulfonyl derivatives .

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of specific biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-fluoro-1-methoxybenzene
  • 2-(Chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene
  • 2-(Chloromethyl)-4-fluoro-1-(difluoromethoxy)benzene

Uniqueness

2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and agrochemical formulations .

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

2-(chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5ClF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2

InChI Key

MXXFUARUAYMQPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCl)OC(F)(F)F

Origin of Product

United States

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